Exo-5-norbornene-2-methanol

Description

Contextualization of Norbornene Chemistry and its Derivatives in Advanced Materials Science and Organic Synthesis

Norbornene and its derivatives are a class of bicyclic organic compounds that have garnered considerable attention in both advanced materials science and organic synthesis. nih.gov The strained double bond within the norbornene framework imparts high reactivity, making it an ideal monomer for various polymerization techniques. nih.gov One of the most prominent applications of norbornene derivatives is in Ring-Opening Metathesis Polymerization (ROMP). rsc.orgnih.gov This method allows for the synthesis of polymers with well-defined structures and tailored properties. nih.gov The resulting polynorbornenes often exhibit high thermal stability and transparency, rendering them suitable for optical applications. sigmaaldrich.comscirp.org

The versatility of norbornene chemistry extends to its use in the production of copolymers. For instance, the copolymerization of norbornene with ethylene (B1197577) can lead to the formation of cyclic olefin copolymers (COCs), which possess enhanced mechanical stability and low dielectric permittivity, making them valuable for applications in electronics and energy storage. mdpi.com The incorporation of functional groups onto the norbornene scaffold further broadens its utility, enabling the creation of materials with specific chemical and physical characteristics. acs.org

In organic synthesis, the Diels-Alder reaction is a cornerstone for the creation of the norbornene skeleton. iitk.ac.inacs.org This powerful cycloaddition reaction allows for the construction of the bicyclic system with a high degree of stereochemical control. iitk.ac.in The resulting norbornene derivatives serve as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. nih.goviitk.ac.in

Significance of the Exo-Configuration in Norbornene-2-methanol Derivatives for Tailored Reactivity and Applications

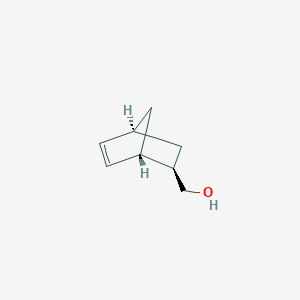

The stereochemistry of substituents on the norbornene ring plays a crucial role in determining the reactivity and properties of its derivatives. The terms "exo" and "endo" describe the relative orientation of a substituent group. ontosight.aivulcanchem.com In the case of exo-5-norbornene-2-methanol, the methanol (B129727) group is oriented away from the double bond, on the opposite side of the six-membered ring. ontosight.ai

This exo-configuration is of particular significance due to its influence on steric hindrance. The exo-isomer generally exhibits reduced steric hindrance compared to its endo counterpart. This reduced steric bulk enhances the reactivity of the norbornene double bond in polymerization reactions, particularly in ROMP. The catalyst has more accessible space to approach and react with the double bond, leading to more efficient polymerization. beilstein-journals.org

The preference for the exo-isomer is also evident in certain synthetic applications. For example, in the synthesis of some photoresist materials, the endo-isomer can lead to undesirable side reactions, such as lactonization, which can be avoided by using the exo-isomer. scirp.org The selective synthesis of the exo-isomer is therefore a key area of research to maximize the desired reactivity and performance in various applications. scirp.orgscirp.org

Evolution of Research Trajectories for this compound: A Historical Overview of Academic Contributions

The study of norbornene and its derivatives has a rich history, with the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in the early 20th century, providing the fundamental synthetic route to this class of compounds. iitk.ac.in Initial research focused on understanding the fundamental reactivity and stereochemistry of these bicyclic systems.

Over the decades, research has evolved to harness the unique properties of norbornene derivatives for practical applications. The development of well-defined catalysts for ROMP, notably by researchers like Grubbs, Schrock, and Chauvin (who were awarded the Nobel Prize in Chemistry in 2005), revolutionized the field of polymer chemistry and opened up new avenues for the use of norbornene monomers like this compound. nih.govmdpi.com

More recent research has focused on the synthesis of highly functionalized norbornene derivatives and their incorporation into sophisticated materials. For instance, studies have explored the use of this compound in the creation of copolymers for light-emitting diodes (LEDs) and as a component in the synthesis of thiol-norbornene hydrogels for tissue engineering applications. alfa-chemistry.combohrium.com The ongoing investigation into the synthesis and polymerization of norbornene-based monomers continues to expand the design space for novel carbon-based nanomaterials and functional polymers. acs.orgnih.govnih.gov

Data on this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | sigmaaldrich.comalfa-chemistry.comnih.govnih.gov |

| Molecular Weight | 124.18 g/mol | sigmaaldrich.comalfa-chemistry.comnih.gov |

| Boiling Point | 97 °C (20 mmHg) | chemicalbook.com |

| Density | ~1.027 - 1.030 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.499 - 1.500 | sigmaaldrich.comchemicalbook.com |

| CAS Number | 13360-81-1 | sigmaaldrich.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67505-46-8 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol |

InChI |

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1 |

InChI Key |

LUMNWCHHXDUKFI-RNJXMRFFSA-N |

Isomeric SMILES |

C1[C@H]2C[C@H]([C@@H]1C=C2)CO |

Canonical SMILES |

C1C2CC(C1C=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Exo 5 Norbornene 2 Methanol

Direct Synthesis Routes to Exo-5-norbornene-2-methanol

The direct synthesis of this compound is a highly sought-after goal to streamline its production. This typically involves controlling the stereoselectivity of the initial cycloaddition reaction or employing stereoselective modifications of the resulting scaffold.

The conventional route to the norbornene framework is the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, such as acrolein or acrylic acid derivatives. This [4+2] cycloaddition is a powerful tool for forming the bicyclic system. mdpi.com However, it is well-established that this reaction typically exhibits a kinetic preference for the endo product due to secondary orbital interactions. masterorganicchemistry.com To circumvent this inherent selectivity, research has focused on catalyst-controlled exo-selective Diels-Alder reactions.

The use of bulky Lewis acids represents one such strategy. For instance, aluminum tris(2,6-diphenylphenoxide) has been shown to facilitate the exo cycloaddition of cyclopentadiene and phenyl vinyl ketone. nih.gov Organocatalysis has also emerged as a promising approach. Chiral binaphthyl-substituted diamines and diarylprolinol silyl (B83357) ethers have been employed as effective catalysts in promoting exo-selective cycloadditions of α,β-unsaturated aldehydes with cyclopentadiene. nih.gov The steric hindrance imposed by the catalyst in the reactive iminium intermediate is credited for directing the reaction towards the exo transition state. nih.gov

Lewis acid catalysis, such as with aluminum chloride (AlCl₃), can also influence the endo/exo ratio in the Diels-Alder reaction of cyclopentadiene with methyl acrylate, although it often enhances the natural endo selectivity. nih.gov Theoretical studies have shown that the catalyst facilitates the cycloaddition and can lead to a higher endo selectivity in a highly asynchronous process. nih.gov

While the direct synthesis of an exo-rich Diels-Alder adduct is ideal, another approach involves the stereoselective modification of a precursor. A common precursor is 5-norbornene-2-carboxaldehyde (B46079), which can be synthesized via the Diels-Alder reaction of cyclopentadiene and acrolein. The subsequent reduction of the aldehyde to an alcohol is a critical step. However, the literature predominantly focuses on establishing the desired exo stereochemistry at the carboxylic acid or ester stage, prior to reduction. The reduction of an exo-5-norbornene-2-carboxylic acid or its ester to this compound is a standard, non-stereospecific conversion, as the stereocenter is already established.

Isomerization Studies and Exo-Endo Control in Norbornene-2-methanol Production

Given the prevalence of the endo isomer in the initial Diels-Alder reaction, significant research has been dedicated to the isomerization of the more readily available endo products to the thermodynamically more stable exo isomers.

Base-promoted isomerization is a key strategy for enriching the exo content of 5-norbornene derivatives. This process is particularly effective for precursors like methyl 5-norbornene-2-carboxylate. The mechanism involves the deprotonation of the α-proton to the carbonyl group, forming a carbanion intermediate. scirp.org This intermediate can then be protonated to yield either the endo or exo isomer, allowing for equilibration to the thermodynamically favored exo form.

Studies have shown that strong bases, such as sodium tert-butoxide (tBuONa), are highly effective in promoting rapid isomerization. scirp.orgsemanticscholar.orgresearchgate.net At room temperature, tBuONa can quickly establish a thermodynamic equilibrium with an exo content of approximately 60%. scirp.orgsemanticscholar.org

| Base | Solvent | Temperature (°C) | Time | Initial endo/exo Ratio | Final endo/exo Ratio | Reference |

|---|---|---|---|---|---|---|

| Sodium tert-butoxide (tBuONa) | THF | Room Temperature | 10 min | 80/20 | ~40/60 | scirp.orgsemanticscholar.org |

A particularly elegant approach to obtaining a high exo ratio involves kinetically controlled hydrolysis of an endo-rich mixture of methyl 5-norbornene-2-carboxylate. This method leverages the faster rate of hydrolysis of the exo-ester compared to the endo-ester, which is attributed to reduced steric hindrance in the exo isomer. semanticscholar.org

| Base | Water (equivalents) | Temperature (°C) | Initial endo/exo Ratio (Ester) | Final endo/exo Ratio (Acid) | Reference |

|---|---|---|---|---|---|

| Sodium tert-butoxide (tBuONa) | 1 | Room Temperature | 80/20 | 18/82 | scirp.orgsemanticscholar.org |

Green Chemistry Approaches and Sustainable Synthesis Paradigms

In line with the growing emphasis on sustainable chemical manufacturing, efforts are being made to develop greener synthetic routes for this compound and its precursors. These approaches focus on reducing waste, minimizing the use of hazardous materials, and utilizing renewable resources.

One area of focus is the Diels-Alder reaction itself. Solvent-free conditions have been explored, where dicyclopentadiene (B1670491) is heated with a dienophile, leading to the in situ formation of cyclopentadiene, which then reacts. acs.org This approach eliminates the need for solvents and simplifies product isolation. The use of more sustainable and recyclable feedstocks is another important aspect. Norbornene-type monomers can be derived from renewable resources such as terpenes. acs.org For instance, chiral monomers have been prepared from cis-5-norbornene-2,3-dicarboxylic anhydride (B1165640) and chiral alcohols derived from terpenes like (-)-menthol and (-)-borneol. semanticscholar.org

The development of sustainable routes to conventional monomers is a key area of research. acs.org While norbornene is traditionally produced from the Diels-Alder reaction of ethylene (B1197577) and cyclopentadiene, alternative bio-based pathways are being investigated. acs.org These sustainable approaches, from the choice of starting materials to the reaction conditions, are crucial for the future of producing valuable monomers like this compound in an environmentally responsible manner.

Derivatization and Functionalization Strategies for Exo 5 Norbornene 2 Methanol

Chemical Transformations of the Hydroxyl Moiety

The primary alcohol group in exo-5-norbornene-2-methanol is a key handle for introducing a variety of functional groups, enabling the synthesis of specialized monomers and complex molecular intermediates.

Esterification Reactions for Monomer and Intermediate Synthesis

The hydroxyl group readily undergoes esterification to form norbornene-based esters, which are valuable as monomers and synthetic intermediates. Standard coupling methods are effective for this transformation. For instance, the reaction of this compound with a carboxylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of dimethylaminopyridine (DMAP) yields the corresponding ester. alfa-chemistry.com This method is exemplified by the coupling of a ferrocene-based carboxylic acid with this compound in tetrahydrofuran (B95107) (THF) to produce a metal-containing monomer. alfa-chemistry.com

Another significant application is the esterification with exo-5-norbornene-2-carboxylic acid, which can be used to create specific monomers for further polymerization. alfa-chemistry.com Furthermore, the synthesis of methacrylate (B99206) esters can be achieved, highlighting the role of esterification in producing monomers for free radical polymerization. alfa-chemistry.comgoogle.com Acid-catalyzed esterification, such as reacting the corresponding 5-norbornene-2-carboxylic acid with an alcohol like methanol (B129727) in the presence of sulfuric acid, is also a common strategy. scirp.orgscirp.org

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Carboxylic Acid Derivative (1) | This compound | DCC, DMAP, THF, Room Temp. | Ester Derivative (2) | 66% | alfa-chemistry.com |

| 5-Norbornene-2-carboxylic acid | Methanol | Sulfuric Acid, Reflux | Methyl 5-norbornene-2-carboxylate | 93% | scirp.orgscirp.org |

| 5-Norbornene-2-carboxylic acid | Methacrylic acid | Methanesulfonic acid, 130°C | Methacrylate ester | - | google.com |

Etherification and Silylation Reactions for Diverse Side-Chain Functionalization

To introduce different side-chains, the hydroxyl group can be converted into an ether or a silyl (B83357) ether. Etherification can be accomplished via methods like the Williamson ether synthesis; for example, 5-(methoxymethyl)norbornene is synthesized from 5-norbornene-2-methanol (B8022476). researchgate.net

Silylation offers a route to silicon-containing norbornene monomers. researchgate.net A straightforward and selective dehydrogenative addition reaction between this compound and various trialkylsilanes provides a range of monomers with trialkylsiloxy groups. researchgate.net This reaction efficiently produces high-molecular-weight products with yields up to 90%. researchgate.net

Table 2: Synthesis of Silylated Norbornene Monomers

| Silicon Reactant | Product | Yield | Citation |

|---|---|---|---|

| Tri(ethyl)silane | 5-(Triethylsiloxymethyl)norbornene | 89-90% | researchgate.net |

| Tri(methyl)silane | 5-(Trimethylsiloxymethyl)norbornene | 89-90% | researchgate.net |

| Tri(n-propyl)silane | 5-(Tri-n-propylsiloxymethyl)norbornene | 89-90% | researchgate.net |

Oxidation and Other Conversions

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. smolecule.com A prominent method for synthesizing the aldehyde involves using Dess-Martin periodinane (DMP) in dichloromethane, which provides 5-norbornene-2-carboxaldehyde (B46079) in high yield. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, lead to the formation of exo-5-norbornene-2-carboxylic acid. smolecule.com

Beyond oxidation, the hydroxyl group can be involved in other transformations. It can be substituted by other functional groups, such as halides or amines, through nucleophilic substitution reactions. smolecule.com Additionally, the alcohol can be reduced to the corresponding alkane, exo-5-norbornane-2-methanol, using reducing agents like lithium aluminum hydride. smolecule.com

Table 3: Oxidation of this compound

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Dess-Martin periodinane (DMP) | CH₂Cl₂, 0°C, 4 hrs | 5-Norbornene-2-carboxaldehyde | 80% | |

| Potassium permanganate | - | exo-5-Norbornene-2-carboxylic acid | - | smolecule.com |

| Chromium trioxide | - | exo-5-Norbornene-2-carboxylic acid | - | smolecule.com |

Reactions Involving the Norbornene Double Bond

The strained double bond within the bicyclic norbornene framework is a site of high reactivity, participating in various addition reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The norbornene double bond is an excellent dienophile in inverse electron demand Diels-Alder (iEDDA) reactions. nih.govresearchgate.net It reacts readily with electron-poor dienes, such as tetrazines. researchgate.net Kinetic studies have revealed significant differences in the reactivity of norbornene isomers in these reactions, with a substantial rate enhancement observed for exo isomers compared to their endo counterparts. nih.govresearchgate.net Specifically, the reaction rate constant for pure this compound with a tetrazine derivative was found to be almost three times higher than that of the pure endo compound. nih.gov This difference in reactivity is attributed to factors including stereoelectronic effects and potential hydrogen-bonding interactions in the transition state. researchgate.net

Electrophilic and Radical Additions for Functional Group Incorporation

The strained nature of the norbornene double bond makes it susceptible to both electrophilic and radical additions. Electrophilic agents like peracetic acid can add across the double bond to form epoxides. cdnsciencepub.com Hydrochlorination is another example of an electrophilic addition, though it may require catalysis. cdnsciencepub.com The reactivity of the norbornene system can sometimes be unpredictable, leading to rearrangements. cdnsciencepub.com

The double bond also participates in radical-mediated reactions. Thiol-ene "click" chemistry, initiated by UV light or thermal sources, allows for the addition of thiols across the double bond. Another example is the radical addition of perfluoroalkyl iodides to norbornene analogs, demonstrating a method for incorporating fluorinated chains. acs.org

Multi-Functionalization Pathways and Complex Molecular Architectures using this compound

The unique chemical functionalities of this compound, namely the polymerizable norbornene moiety and the versatile hydroxyl group, render it an exceptional building block for the synthesis of complex, multi-functional polymeric architectures. Researchers have leveraged these features to construct a variety of sophisticated macromolecules, including bottlebrush copolymers, molecular brushes, and dendronized polymers, through a combination of controlled polymerization techniques.

A primary strategy involves utilizing the hydroxyl group of this compound as an initiation site for ring-opening polymerization (ROP) of cyclic esters or as a point of attachment for other functional molecules. The resulting macromonomer, now bearing a terminal norbornene group, can then undergo ring-opening metathesis polymerization (ROMP) to form well-defined, high-molecular-weight polymers with complex side chains.

Bottlebrush Block Copolymers

One notable application of this compound is in the synthesis of bottlebrush block copolymers (BBCPs), which are densely grafted polymers with two or more distinct polymeric side chains attached to a linear backbone. semanticscholar.orgresearchgate.net These structures are of significant interest for applications in nanotechnology, such as photonic and membrane technologies, due to their ability to self-assemble into ordered, large periodic structures. semanticscholar.org

A key synthetic approach involves a two-step "grafting-through" methodology. semanticscholar.orgresearchgate.net In the first step, this compound serves as an initiator for the ROP of a cyclic ester, such as L-lactide, to produce a norbornene-terminated poly(L-lactide) (PLLA) macromonomer. semanticscholar.orgresearchgate.net Concurrently, a second type of macromonomer, for instance, norbornene-terminated polystyrene (PS), can be prepared. semanticscholar.orgresearchgate.net Subsequently, these two distinct macromonomers are sequentially polymerized via ROMP in a one-pot synthesis to yield PLLA-b-PS bottlebrush block copolymers. semanticscholar.orgresearchgate.net The use of the exo-isomer of the norbornene initiator is crucial, as it exhibits significantly higher reactivity in ROMP compared to the endo-isomer, which is attributed to reduced steric hindrance. semanticscholar.org

The resulting BBCPs can exhibit various self-assembled morphologies, such as cylindrical and lamellar structures, with large domain sizes and periodicities. semanticscholar.orgresearchgate.net Furthermore, the selective removal of one of the block components, for example the PLLA block, can generate nanoporous templates, highlighting the potential of these materials in advanced applications. semanticscholar.org

Table 1: Synthesis of PLLA-b-PS Bottlebrush Block Copolymers

| Macromonomer | Initiator/End-capping Agent | Polymerization Method for Macromonomer | Polymerization Method for Bottlebrush | Resulting Architecture |

|---|---|---|---|---|

| Norbornene-terminated PLLA | This compound | Ring-Opening Polymerization (ROP) | Sequential Ring-Opening Metathesis Polymerization (ROMP) | Bottlebrush Block Copolymer (PLLA-b-PS) |

Molecular Brushes and Dendronized Polymers

The versatility of this compound extends to the creation of other complex architectures like molecular brushes and dendronized polymers. Molecular brushes are polymers with long polymeric side chains grafted to a linear backbone, resembling a bottle brush. Dendronized polymers, a related class, feature dendritic macromolecules (dendrons) attached to the backbone.

A "grafting-through" approach is also employed for synthesizing molecular brushes. nih.gov This can be achieved by first preparing a dual-functional molecule that acts as both a ROMP-active center and a chain transfer agent for another polymerization technique, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. For instance, a ROMP-active RAFT chain transfer agent can be synthesized through the esterification of this compound with a suitable trithiocarbonate. nih.gov This dual-functional agent can then be used to polymerize vinylic monomers, like tert-butyl acrylate, via RAFT, resulting in a macromonomer with a terminal norbornene group. nih.gov Subsequent ROMP of these macromonomers yields well-defined molecular brushes with poly(tert-butyl acrylate) side chains. nih.gov

Similarly, dendronized polymers have been synthesized using monomers derived from 5-norbornene-2-methanol. diva-portal.org In this strategy, dendrons of various generations are first synthesized and then attached to a norbornene-based monomer. These dendronized monomers are subsequently polymerized via ROMP to create polymers with highly branched, dendritic side chains. diva-portal.org The generation of the dendron has been shown to significantly influence the properties of the resulting polymer. diva-portal.org

Table 2: Examples of Complex Architectures from this compound Derivatives

| Complex Architecture | Synthetic Strategy | Key Intermediate from this compound | Polymerization Techniques |

|---|---|---|---|

| Molecular Brushes | "Grafting-through" | ROMP-active RAFT chain transfer agent | RAFT, ROMP |

| Dendronized Polymers | Polymerization of dendronized monomers | Norbornene monomer with attached dendron | ROMP |

| Copolymers for OLEDs | Copolymerization of functional monomers | Iridium complex-containing norbornene monomer | Not specified |

Multi-functional Copolymers for Optoelectronics and Other Applications

Beyond these complex architectures, this compound is a valuable precursor for developing multi-functional copolymers with tailored properties for specific applications. For example, it has been used in the synthesis of random copolymers for use in organic light-emitting diodes (OLEDs). alfa-chemistry.com In one study, this compound was a starting material in a multi-step synthesis to create a norbornene monomer bearing an iridium complex in its side chain. alfa-chemistry.com This monomer was then copolymerized to produce polymers that emit light in various regions of the visible spectrum, demonstrating their potential for use in OLED devices. alfa-chemistry.com

Furthermore, the derivatization of this compound into organosilicon-containing monomers has led to the development of novel polymers for gas separation membranes. researchgate.net Through a dehydrogenative addition reaction between 5-norbornene-2-methanol and trialkylsilanes, a series of monomers with trialkylsiloxy groups were synthesized. researchgate.net These monomers demonstrated high reactivity in both metathesis and vinyl-addition polymerization, yielding high-molecular-weight polymers with potential applications in gas separation. researchgate.net

The ability to undergo post-polymerization modification further enhances the utility of polymers derived from this compound. The hydroxyl group can be converted into other functional groups either before or after polymerization, allowing for the introduction of a wide range of chemical functionalities and the fine-tuning of material properties. mdpi.com

Polymerization Research of Exo 5 Norbornene 2 Methanol and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene-2-methanol Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins like exo-5-norbornene-2-methanol. The reaction is driven by the release of ring strain and utilizes well-defined metal carbene catalysts to produce unsaturated polymers with the double bonds retained in the polymer backbone. These polymers are amenable to further modifications, such as crosslinking. hhu.de

The development of well-defined ruthenium-based catalysts, particularly those developed by Grubbs, has been pivotal for the controlled ROMP of functionalized norbornenes. These catalysts exhibit high tolerance to various functional groups, including the hydroxyl group in this compound. researchgate.netacs.org

Grubbs Catalysts : The first-generation Grubbs catalyst (G1), [(PCy₃)₂Cl₂Ru=CHPh], and the more active second-generation (G2) and third-generation (G3) catalysts are frequently employed. researchgate.netmdpi.com For instance, the ROMP of norbornene monomers functionalized with sterically hindered phenols was successfully achieved using the Grubbs 3rd generation catalyst. researchgate.net The modified 2nd generation Grubbs' catalyst demonstrates fast initiation and propagation, making it suitable for the ROMP of bulky macromonomers derived from this compound. nih.gov

Advanced and Other Systems : Beyond the standard Grubbs catalysts, other systems have been explored. Blechert's catalyst, another powerful olefin metathesis catalyst, has been shown to exhibit living ROMP characteristics for norbornene derivatives. rsc.org Research has also investigated bimetallic catalysts, such as Ru/Pd systems, to potentially combine ROMP and vinyl polymerization capabilities, although studies have shown higher activity with the monometallic species. mdpi.com Molybdenum-based Schrock catalysts are also highly active but can be more sensitive to functional groups compared to their ruthenium counterparts. 20.210.105

The choice of catalyst significantly impacts the polymerization kinetics and the properties of the resulting polymer.

Table 1: Catalyst Systems in ROMP of Norbornene Derivatives

| Catalyst | Monomer | Key Findings | Reference |

|---|---|---|---|

| Grubbs 3rd Gen. (G3) | Norbornene-based monomers with N-amino imides | Produced well-defined polymers with controlled molecular weights and narrow dispersities (Đ ≤ 1.11). acs.org | acs.org |

| Grubbs 1st Gen. (G1) | Phosphazene-functionalized norbornenes | Successfully polymerized monomers with bulky, functional side groups. acs.org | acs.org |

| Blechert's Catalyst | Norbornene derivatives | Demonstrated living ROMP characteristics, leading to polymers with very narrow polydispersity. rsc.org | rsc.org |

The stereochemistry of the substituent on the norbornene ring has a profound impact on its ROMP reactivity. The exo-isomer generally exhibits significantly higher reactivity compared to its endo-counterpart. scirp.orgscirp.org This difference is primarily attributed to steric factors; the endo-substituent can sterically hinder the approach of the catalyst to the double bond. researchgate.netillinois.edu

Studies comparing the ROMP of exo- and endo-dicyclopentadiene (B155271) (DCP), a related norbornene-type monomer, found the exo-isomer to be nearly 20 times more reactive at 20 °C using a Grubbs catalyst. illinois.edu This higher reactivity of exo-isomers is a well-established trend for many norbornene derivatives. researchgate.netscirp.orgillinois.edu For example, in the case of norbornenylazlactone, the exo-isomer was found to be much more reactive than the corresponding endo-isomer. researchgate.net This enhanced reactivity is crucial for achieving efficient polymerization, especially when creating macromonomers or densely functionalized polymers. mdpi.comdoi.org

The higher reactivity of the exo-isomer of norbornene esters is beneficial in living ROMP processes. scirp.orgscirp.org Polymers derived from exo-monomers also tend to exhibit distinct properties, such as higher thermal stability, compared to those derived from endo-isomers.

It is noteworthy that while the higher reactivity of exo-isomers is a general rule for norbornenes, exceptions exist. For oxanorbornene derivatives, the endo-isomers have been reported to show higher reactivity towards ROMP with Grubbs' 3rd generation catalyst. nih.govresearchgate.net

A significant advantage of modern ROMP catalysts is their ability to induce a living polymerization. 20.210.105 In a living process, the termination and chain-transfer reactions are suppressed, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. researchgate.net20.210.105

This compound and its derivatives are excellent monomers for living ROMP. scirp.org By initiating the polymerization of this compound and allowing it to proceed to full conversion, a second monomer can be added to the living polymer chain ends to grow a second, distinct block. This sequential monomer addition is the basis for creating well-defined block copolymers. 20.210.105acs.org

For example, amphiphilic block copolymers have been synthesized using living ROMP by sequentially polymerizing acylated and non-acylated N-amino norbornene imide monomers. acs.org Similarly, macromonomers of poly(L-lactide) (PLLA) initiated from this compound have been used in ROMP to create bottlebrush block copolymers. mdpi.com The living nature of the polymerization allows for precise control over the length of each block, which in turn dictates the final properties and self-assembly behavior of the copolymer. acs.org

Addition Polymerization of this compound Derivatives

In contrast to ROMP, vinyl-addition (or coordination) polymerization of norbornene monomers proceeds by opening the double bond without breaking the ring system. hhu.deresearchgate.net This results in a saturated, aliphatic polymer backbone composed of repeating bicyclic units. researchgate.net These vinyl-addition polynorbornenes are known for their high thermal and chemical stability. researchgate.netresearchgate.net

The vinyl-addition polymerization of norbornene and its derivatives is catalyzed by various late transition metal complexes, particularly those based on nickel and palladium. hhu.deresearchgate.nettandfonline.com These catalysts must be able to coordinate and insert the bulky norbornene monomer without inducing ROMP.

Palladium Catalysts : Cationic allyl palladium complexes are highly active for the vinyl addition polymerization of norbornene-type monomers. scispace.com These systems can polymerize norbornenes bearing a variety of functional groups.

Nickel Catalysts : Neutral nickel(II) complexes have also been developed for this purpose. d-nb.info For instance, (pyridyl)imine nickel(II) complexes have been used as pre-catalysts for the vinyl-addition polymerization of norbornene. ukzn.ac.za

Other Metals : Catalysts based on iron, cobalt, and chromium have also been reported for the vinyl homopolymerization of norbornene. hhu.deresearchgate.net

The choice of ligands on the metal center is critical, influencing catalyst activity, stability, and tolerance to the polar hydroxyl group of this compound. researchgate.nettandfonline.com

Table 2: Selected Catalysts for Vinyl-Addition Polymerization of Norbornene

| Metal | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Cationic η³-allyl complexes | High activity for functionalized norbornenes. scispace.com | scispace.com |

| Nickel | (Pyridyl)imine Ni(II) complexes | Produces vinyl-type polymers; activity influenced by solvent and temperature. ukzn.ac.za | ukzn.ac.za |

| Iron/Cobalt | Cationic complexes with multidentate ligands | Active for ethylene (B1197577) polymerization, with some applied to cyclic olefins. d-nb.info | d-nb.info |

A significant area of research is the copolymerization of functionalized norbornenes with simple olefins like ethylene to produce cyclic olefin copolymers (COCs). researchgate.netresearchgate.net This approach combines the desirable properties of polynorbornene (e.g., high glass transition temperature, transparency) with the processability of polyolefins, while also introducing functionality. researchgate.netnih.gov

The copolymerization of ethylene with this compound has been achieved using titanium-based catalysts, leading to the synthesis of hydroxylated polyethylene. acs.org Bis(β-enaminoketonato)titanium complexes, when activated by an aluminum co-catalyst like Et₂AlCl, have shown outstanding catalytic activity and efficient incorporation of the polar norbornene monomer. acs.org Research has achieved high incorporation of 5-norbornene-2-methanol (B8022476) (up to 22.0 mol %) with high catalytic activity (700 kg/molTi ·h). acs.org The properties of these copolymers can be tuned by adjusting the comonomer content. nih.gov

Nickel and palladium catalysts are also widely studied for the copolymerization of norbornene with various α-olefins, including polar ones. researchgate.net The introduction of these comonomers can modify the polarity, thermal stability, and mechanical properties of the final material. researchgate.net

Architectures and Microstructures of Addition Polymers

Addition polymerization of norbornene-type monomers, often referred to as vinyl-addition polymerization, proceeds via the opening of the double bond, leaving the bicyclic ring structure intact within the polymer backbone researchgate.net. This results in a completely aliphatic, saturated polymer chain that is known for its high thermal stability, chemical resistance, and rigidity researchgate.netmdpi.com. The resulting polymers are typically amorphous, glassy materials with high glass transition temperatures (Tg) researchgate.netmdpi.com.

The microstructure of these vinyl-addition polynorbornenes (VA-PNBs) is largely dictated by the stereochemistry of the monomer units ukzn.ac.za. The key distinction is between the exo and endo isomers. The exo configuration of 5-norbornene-2-methanol is crucial as it exhibits reduced steric hindrance compared to its endo counterpart, which significantly enhances its reactivity in polymerization reactions . Some advanced catalyst systems, particularly those based on palladium, can even facilitate the polymerization of less reactive endo isomers through a tandem mechanism. This process involves the catalyst isomerizing, or "rectifying," the endo monomer to the more reactive exo form just before it is inserted into the growing polymer chain rsc.org. This can lead to unique and controlled microstructures, such as alternating endo-exo copolymers, even when starting with a pure endo monomer feedstock rsc.org.

The functional group attached to the norbornene scaffold plays a significant role in determining the final properties of the polymer. Research into the homopolymerization of various norbornene monomers functionalized via the alcohol group of 5-norbornene-2-methanol has demonstrated the ability to produce high molecular weight polymers with tailored thermal properties rsc.org.

Table 1: Molecular Characteristics of Vinyl-Addition Homopolymers from Functionalized Norbornene Monomers This table presents data on the vinyl-addition homopolymerization of various monomers (M1-M6), some of which are derivatives of 5-norbornene-2-methanol, catalyzed by a palladium complex. The data illustrates the achievement of high molecular weight polymers with varying dispersity.

Source: Adapted from research on vinyl-addition polynorbornenes with tunable thermal properties. rsc.org

Other Polymerization Mechanisms for this compound Derived Monomers

While ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization are primary methods, monomers derived from this compound are also amenable to other important polymerization techniques.

Thiol-ene chemistry is a highly efficient and versatile "click" reaction that proceeds via the radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond researchgate.netugent.be. The strained double bond of the norbornene moiety is exceptionally reactive towards thiyl radicals, making it an ideal substrate for this reaction ugent.be.

This mechanism is particularly useful for forming crosslinked polymer networks. When polyfunctional norbornene monomers are reacted with polyfunctional thiols, a three-dimensional network can be rapidly formed upon initiation, which can be triggered by UV light or thermal initiators researchgate.net. This step-growth polymerization process is valued for its high yields, tolerance to various functional groups, and insensitivity to oxygen in many cases, making it suitable for creating materials like biocompatible hydrogels and adhesives researchgate.net. For example, a monomer derived from this compound and a thiolactone can be used in amine-thiol-ene polymerization experiments to create novel materials. alfa-chemistry.com

Derivatives of this compound can also participate in free radical polymerization (FRP). alfa-chemistry.com This chain-growth polymerization method is typically initiated by common radical initiators such as Azobisisobutyronitrile (AIBN) . While less common for norbornene itself, functionalized norbornene monomers can be polymerized in this manner to yield polymers with controlled molecular weights, offering an alternative route to the synthesis of functional materials for applications like photoresists .

Post-Polymerization Modification Strategies for this compound Derived Polymers

The true utility of polymers derived from this compound is often realized through post-polymerization modification. This approach involves first creating a polymer scaffold and then chemically altering the pendant functional groups to introduce new properties tdl.org. The saturated backbone of addition polynorbornenes provides a robust and stable framework that can withstand a variety of reaction conditions, making it an excellent candidate for these strategies researchgate.net.

A powerful tool for this purpose is again the thiol-ene click reaction. Polymers synthesized with pendant norbornene groups serve as a platform for modification. By reacting these polymers with various thiol-containing molecules, a wide array of functionalities can be attached to the polymer side-chains with high efficiency amazonaws.comresearchgate.net. This method has been used to attach everything from simple alkyl chains to complex fluorescent dyes amazonaws.com. The success of these modifications can be tracked by techniques such as Size Exclusion Chromatography (SEC), which shows an increase in the polymer's molecular weight upon successful conjugation. amazonaws.com

Beyond thiol-ene reactions, other modifications have been successfully performed on related polynorbornene backbones, including hydrogenation, epoxidation, and cyclopropanation, demonstrating the chemical versatility of this polymer class researchgate.net. Another efficient "click" chemistry approach is the thio-bromo reaction, which can be used to transform polymeric materials by ensuring that nearly all functional groups react to introduce a new functionality tdl.org.

Table 2: Post-Polymerization Modification of a Norbornene-Functional Polymer via Thiol-Ene Reaction This table shows the change in number-average molecular weight (Mn) and dispersity (ĐM) of a norbornene-functional polycarbonate polymer (6) after modification with different thiol compounds (a-e) via radical thiol addition.

Source: Adapted from research on the orthogonal modification of norbornene-functional degradable polymers. amazonaws.com

Applications of Exo 5 Norbornene 2 Methanol and Its Polymeric Materials in Advanced Technologies

Research in Membrane Science

Polymers derived from exo-5-norbornene-2-methanol are of significant interest as membrane materials for gas separation processes. researchgate.netresearchgate.net The ability to tailor the polymer structure by modifying the this compound monomer allows for the fine-tuning of gas transport properties, which is critical for efficient gas separations.

A key strategy for enhancing the gas permeability of polynorbornenes involves the introduction of bulky, flexible side groups, such as organosilicon moieties. Researchers have developed a straightforward method to synthesize norbornene-type monomers with Si-O-C structural motifs by reacting this compound with various trialkylsilanes. researchgate.net This dehydrogenative addition reaction yields a series of monomers with different trialkylsiloxy groups (e.g., trimethylsiloxy, triethylsiloxy, and tri-n-propylsiloxy) in high yields of 89–90%. researchgate.net

These monomers can undergo both ring-opening metathesis polymerization (ROMP) to produce rubbery polymers and vinyl-addition polymerization to form glassy polymers. researchgate.net The resulting silicon-containing vinyl-addition polynorbornenes are considered promising materials for gas separation membranes. researchgate.netresearchgate.net The presence of silicon increases the fractional free volume of the polymer matrix, which generally leads to higher gas permeability. acs.org For instance, vinyl-addition polynorbornenes containing oxirane-moieties at spiro centers have demonstrated high CO2-permeability. norbornene.ru Another approach involves synthesizing polymers with ether moieties in the side chains, which also influences the gas-transport properties. researchgate.net

The relationship between the polymer structure and its gas transport properties is a central theme in membrane science research. For polymers derived from this compound, key structural factors influencing permeability and selectivity include the type of polymerization, the nature of the main chain, and the size and chemical nature of the side groups. researchgate.netnorbornene.ru

It has been demonstrated that the method of polymerization plays a critical role. Vinyl-addition polynorbornenes, which are glassy polymers, generally exhibit higher CO2 permeability (P(CO2) = 230–500 Barrer) compared to their rubbery, metathesis-derived counterparts (P(CO2) = 152–226 Barrer). researchgate.net However, the ideal selectivity for CO2/N2 remains comparable for both types, in the range of 13-17. researchgate.net

The structure of the organosilicon side group also has a distinct effect. For glassy vinyl-addition polymers, increasing the length of the alkyl fragments in the trialkylsiloxy group leads to a decrease in gas permeability. researchgate.net Conversely, for rubbery metathesis polymers, the same modification results in an increase in gas permeability. researchgate.net Furthermore, the specific linkage of the silicon-containing group is important; studies have shown that Alk3SiO-substituted polynorbornenes are more permeable than their isomeric (AlkO)Alk2Si-substituted counterparts. researchgate.net Among the polymers studied, a metathesis polynorbornene with tri(n-propyl)siloxymethyl substituents showed potential for ethane/methane separation, with a C2H6 permeability of 138 Barrer and an ethane/methane selectivity of 2.4. researchgate.net

Table 1: Gas Transport Properties of Polynorbornenes Derived from Trialkylsiloxy Derivatives of this compound Data sourced from Andreyanov et al., Polymer, 2022. researchgate.net

| Polymer Type | Side Group | P(CO₂) (Barrer) | α(CO₂/N₂) | P(C₂H₆) (Barrer) | α(C₂H₆/CH₄) |

| Metathesis (Rubbery) | -CH₂OSi(CH₃)₃ | 152 | 16.0 | 57 | 1.8 |

| Metathesis (Rubbery) | -CH₂OSi(C₂H₅)₃ | 200 | 14.3 | 108 | 2.2 |

| Metathesis (Rubbery) | -CH₂OSi(n-C₃H₇)₃ | 226 | 13.3 | 138 | 2.4 |

| Vinyl-addition (Glassy) | -CH₂OSi(CH₃)₃ | 500 | 14.3 | 170 | 1.1 |

| Vinyl-addition (Glassy) | -CH₂OSi(C₂H₅)₃ | 290 | 15.3 | 110 | 1.2 |

| Vinyl-addition (Glassy) | -CH₂OSi(n-C₃H₇)₃ | 230 | 17.0 | 70 | 1.1 |

Research in Photoresist Technology and Lithography Materials

This compound is a valuable intermediate and monomer in the synthesis of photoresist materials, which are critical for microlithography in the semiconductor industry. sigmaaldrich.comscirp.orgscirp.org The alicyclic structure of the norbornene unit provides high plasma etching resistance, a crucial property for patterning integrated circuits. acs.org

Polymers and copolymers based on norbornene derivatives are designed for advanced lithography applications, particularly at short wavelengths such as 193 nm and 157 nm. acs.orggoogle.com For instance, this compound has been used to synthesize fluorinated polymers for photoresists. These materials incorporate a fluoroalcohol functional group, which enhances transparency to deep ultraviolet (UV) light and allows for development in aqueous base solutions. google.com Copolymers containing these functionalized norbornene monomers can achieve very low absorption coefficients, with values below 2.5 μm⁻¹ at a wavelength of 157 nm, making them highly suitable for next-generation lithography. google.com

Alicyclic co- and terpolymers have been synthesized from monomers including 5-(hydroxymethyl)-2-norbornene-2-methanol for use in 193 nm photoresist applications. acs.org These polymers exhibit low absorption at the 193 nm wavelength and high resistance to reactive ion etching, making them attractive candidates for this technology. acs.org The choice of the exo-isomer is often preferred in photoresist monomer synthesis because the endo-isomer can lead to undesired intramolecular cyclization (lactonization), which reduces the yield of the desired polymer. researchgate.net

Research in Optoelectronic Materials

The high thermal stability and optical transparency of polynorbornenes make them excellent candidates for optoelectronic applications. sigmaaldrich.comscirp.orgscirp.org this compound serves as a foundational monomer for creating polymers used in devices that emit or manipulate light.

In the field of OLEDs, polymers derived from this compound function as host materials or as part of the emissive layer. Researchers have successfully synthesized random copolymers for OLED applications by incorporating functional moieties onto the norbornene backbone. alfa-chemistry.com For example, this compound was used as a starting material to create monomers containing iridium complexes. alfa-chemistry.com These monomers were then copolymerized to form polymers that emit light across various regions of the visible spectrum. These iridium-containing poly(norbornene) materials were successfully fabricated into functioning OLED devices. alfa-chemistry.com The synthesis involves coupling a functional group to the hydroxyl group of this compound, followed by polymerization. alfa-chemistry.com Polymers from norbornenes are noted for their potential in various microelectronic applications, including OLEDs. researchgate.net

The inherent properties of polynorbornenes, synthesized from monomers like this compound, are highly advantageous for fabricating passive optical components. scirp.orgscirp.org Their high transparency minimizes signal loss in optical fibers, while their thermal stability ensures that components like lenses and disks maintain their structural and optical integrity under varying temperatures. sigmaaldrich.comscirp.orgscirp.org The ability to create these polymers through methods like ring-opening metathesis polymerization (ROMP) allows for the production of materials with consistent high quality suitable for optical applications. scirp.orgscirp.org

Research in High-Performance Coatings and Surface Functionalization

The strained ring system of this compound makes it an ideal candidate for Ring-Opening Metathesis Polymerization (ROMP), a process that yields polymers with high thermal stability. These polynorbornenes are increasingly utilized in the formulation of high-performance coatings. The polymerization, often initiated by catalysts like Grubbs catalyst, results in polymers with desirable properties for protective and functional coatings. sigmaaldrich.com

The hydroxyl group on the this compound monomer allows for further modification and functionalization of the resulting polymer surfaces. This is critical for tailoring the surface properties of coatings to specific applications. For instance, the hydroxyl groups can be used to graft other molecules onto the polymer backbone, thereby altering surface energy, wettability, and adhesion characteristics. This versatility is particularly advantageous in the electronics industry, where polynorbornenes are used in dielectrics, photoresists, and protective layers. google.com

Recent research has also focused on the synthesis of silicon-containing polynorbornenes derived from this compound. These materials exhibit enhanced gas permeability and are being explored for applications in gas separation membranes. researchgate.net The ability to tune the polymer's properties by incorporating different functional groups highlights the importance of this compound as a foundational monomer in materials science. researchgate.netresearchgate.net

Explorations in Biomedical and Biotechnological Research Tools (Non-Clinical)

The unique chemical properties of this compound and its derivatives have led to their exploration in the development of sophisticated tools for non-clinical biomedical and biotechnological research.

Conjugation Chemistry for Biomolecular Labeling and Immobilization

The norbornene moiety of this compound is a key component in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) and other click chemistry reactions. The strained double bond of the norbornene ring readily reacts with specific functional groups, such as azides, allowing for the precise labeling of biomolecules. uni-muenchen.de

Researchers have utilized norbornene-functionalized molecules, derived from this compound, to attach fluorescent dyes, affinity tags, or other reporter molecules to proteins, peptides, and nucleic acids. uni-muenchen.de This enables the visualization and tracking of these biomolecules within complex biological systems. The hydroxyl group of the parent monomer can be modified to introduce a variety of linkers, facilitating the attachment of a wide range of biomolecular probes.

The following table summarizes research findings on the use of norbornene derivatives in bioconjugation:

| Research Focus | Key Findings |

| Orthogonal Peptide and Protein Labeling | Norbornenes react with electron-deficient sulfonyl azides for efficient labeling of peptides and proteins under mild conditions. uni-muenchen.de |

| Biomolecular Immobilization | The reactivity of the norbornene group allows for the covalent attachment of biomolecules to surfaces or scaffolds for applications in biosensors and arrays. |

Scaffold Development for Research Constructs

In the field of tissue engineering and regenerative medicine research, the development of three-dimensional scaffolds that mimic the native extracellular matrix is crucial. Polymers derived from this compound are being investigated for the fabrication of such scaffolds. The ability to control the polymerization process and functionalize the resulting polymer allows for the creation of scaffolds with tailored mechanical properties, porosity, and biocompatibility. acs.org

The hydroxyl groups present in the polymer backbone can be used to attach cell-adhesion ligands, growth factors, and other bioactive molecules to promote cell attachment, proliferation, and differentiation in a research context. The crosslinking of these polynorbornene-based polymers can be precisely controlled, leading to the formation of hydrogels with tunable stiffness, which is essential for studying cellular responses to mechanical cues. acs.org

The following table provides an overview of research in scaffold development using norbornene-based polymers:

| Scaffold Application Area | Polymer System | Key Characteristics |

| Tissue Engineering Research | Polynorbornene-based hydrogels | Tunable mechanical properties, controlled degradation, and functionalization with bioactive molecules. acs.org |

| 3D Cell Culture Models | Crosslinked polynorbornene networks | Mimics the in vivo microenvironment for studying cell behavior and drug response. |

Catalytic and Supramolecular Chemistry Involving Exo 5 Norbornene 2 Methanol

Ligand Design and Coordination Chemistry using Functionalized Norbornene-2-methanol Derivatives

The utility of exo-5-norbornene-2-methanol as a foundational molecule in ligand synthesis stems from the chemical accessibility of its hydroxyl group and the polymerizable norbornene moiety. Through straightforward chemical modifications, the alcohol can be converted into a variety of functional groups, enabling the creation of tailored ligands for specific metal centers and catalytic applications.

A primary strategy involves the esterification or etherification of the hydroxyl group to append coordinating moieties. This functionalization transforms the simple alcohol into a polymerizable ligand, or "liganomer," capable of coordinating with transition metals. For instance, this compound has been used in the synthesis of iridium-based monomers for application in organic light-emitting diodes (OLEDs). In one such synthesis, a carboxylic acid-functionalized compound is coupled with this compound to yield a norbornene-containing monomer. alfa-chemistry.com This monomer can then be metalated to create an iridium(III)-based complex that is ready for polymerization. alfa-chemistry.com

Another key functionalization pathway is the oxidation of the methanol (B129727) group to an aldehyde or a carboxylic acid. The oxidation to 5-norbornene-2-carboxaldehyde (B46079) can be achieved with high efficiency using reagents like Dess-Martin periodinane (DMP). This aldehyde serves as a versatile intermediate for creating further derivatives, such as Schiff bases or other coordination complexes. The corresponding carboxylic acid, exo-5-norbornene-2-carboxylic acid, can be synthesized and subsequently used to form ester or amide linkages with other coordinating fragments. caltech.eduscirp.org

The table below summarizes common functionalization reactions starting from this compound for ligand design.

| Starting Material | Reagent(s) | Product | Application | Reference |

| This compound | Carboxylic Acid, Dicyclohexylcarbodiimide (B1669883) (DCC), Dimethylaminopyridine (DMAP) | Norbornene Ester Derivative | Synthesis of Iridium-based Monomers for OLEDs | alfa-chemistry.com |

| This compound | Dess-Martin Periodinane (DMP) | 5-Norbornene-2-carboxaldehyde | Intermediate for Schiff bases, Coordination Complexes | |

| Exo-5-norbornene-2-carboxylic acid (from oxidation of the alcohol) | Thionyl Chloride, Methanol | Methyl 5-norbornene-2-carboxylate | Monomer for Ring-Opening Metathesis Polymerization (ROMP) | |

| This compound | p-Toluenesulfonyl chloride, Pyridine | Exo-5-norbornene-2-methyl tosylate | Intermediate for further nucleophilic substitution | google.com |

These functionalized derivatives, featuring both a polymerizable olefin and a metal-coordinating site, are instrumental in creating metallopolymers where the metal center is incorporated into the polymer side chain. This design allows for the properties of the metal complex (e.g., luminescence, catalytic activity) to be combined with the processability of a polymer.

Role of this compound in Catalytic Reaction Mechanisms

This compound and its derivatives are central to several catalytic polymerization reactions, primarily acting as monomers. The strained double bond of the norbornene ring is highly susceptible to ring-opening, making it an ideal substrate for Ring-Opening Metathesis Polymerization (ROMP).

The mechanism of ROMP involves a metal carbene catalyst, typically based on ruthenium (e.g., Grubbs catalysts) or other transition metals like tungsten or molybdenum. caltech.edu The reaction is initiated by the coordination of the norbornene double bond to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, which opens the norbornene ring and regenerates a metal carbene at the end of the growing polymer chain. This process repeats, consuming monomers to form long polymer chains.

A critical aspect of the reaction mechanism is the stereochemistry of the monomer. The exo isomer of 5-norbornene-2-methanol (B8022476) exhibits higher reactivity in ROMP compared to its endo counterpart. researchgate.net This is attributed to reduced steric hindrance; the approaching catalyst has easier access to the double bond from the side opposite the C1-C4 bridge, whereas in the endo isomer, the substituent can sterically interfere with the catalyst and the growing polymer chain.

Beyond ROMP, derivatives of this compound are used in vinyl-addition polymerizations catalyzed by late transition metals such as palladium and nickel. google.com In this mechanism, the norbornene ring is not opened. Instead, the double bond undergoes insertion into a metal-alkyl bond, and the bicyclic structure remains intact as a repeating unit in the polymer backbone. google.com This method produces saturated, thermally stable polymers.

In a different role, this compound can act as an initiator in the ring-opening polymerization of other cyclic monomers, such as epoxides. In organocatalytic systems, the hydroxyl group of the norbornene alcohol can initiate polymerization, leading to the formation of polyethers with a norbornene end-group. researchgate.net This creates a macromonomer that can be used in subsequent polymerization reactions like ROMP. researchgate.net

The table below details the role of the compound in various catalytic systems.

| Catalytic System | Role of Norbornene Derivative | Catalyst Example | Polymerization Mechanism | Resulting Polymer Type | Reference |

| Ring-Opening Metathesis Polymerization (ROMP) | Monomer | Grubbs' 2nd or 3rd Generation Catalyst (Ruthenium-based) | Ring-opening of the olefin | Unsaturated polynorbornene with pendant functional groups | rsc.org |

| Vinyl-Addition Polymerization | Monomer | (π-allyl)palladium complexes | Insertion of the olefin | Saturated polynorbornene with intact bicyclic units | google.com |

| Ring-Opening Polymerization of Epoxides | Initiator | Organo Lewis Pair (e.g., Phosphazene base + Triethylborane) | Nucleophilic attack by the hydroxyl group | Polyether macromonomer with a norbornene terminus | researchgate.net |

| Ruthenium-Catalyzed Cyclopropanation | Substrate | Cationic Ruthenium Complexes | Formation of a ruthenacycle intermediate | Tricyclooctane derivatives | oup.com |

Self-Assembly and Supramolecular Architectures from this compound Derivatives

The true potential of this compound in materials science is realized when its polymeric derivatives spontaneously organize into well-defined, higher-order structures. This self-assembly is driven by non-covalent interactions between polymer chains, such as hydrogen bonding, hydrophobic interactions, or metal-ligand coordination.

A powerful strategy for creating such materials is through the synthesis of block copolymers. For example, a diblock copolymer of poly(norbornene methanol)-b-poly(norbornene dicarboxylic acid) has been shown to self-assemble into lamellar morphologies. researchgate.net In a selective solvent, the differing polarities of the two blocks drive microphase separation, leading to ordered nanostructures.

Functionalization of the methanol group prior to polymerization is key to programming the self-assembly process. By attaching moieties capable of specific interactions, chemists can direct the formation of complex architectures.

Hydrophobic/Hydrophilic Assembly : Amphiphilic polymers, created by polymerizing norbornene monomers with both polar (e.g., hydroxyl, carboxylic acid) and nonpolar side chains, can self-assemble in water to form micelles or vesicles. Amphiphilic bottlebrush block copolymers, where the backbone is made from norbornene derivatives, have been analyzed for their self-assembly into spherical micelles in aqueous solutions. researchgate.net

Hydrogen Bonding : Norbornene monomers functionalized with groups like ureas or amides can be polymerized. researchgate.net The resulting polymers can form networks and gels through directional hydrogen bonds between the side chains. d-nb.info

Host-Guest Chemistry : Crown ethers have been attached to the norbornene scaffold. rsc.org After polymerization via ROMP, these polymers can recognize and bind specific cations or small molecules, leading to responsive materials or self-assembled structures based on host-guest interactions. rsc.org

Hydrogel Formation : Norbornene-functionalized biopolymers, such as chitosan, can be induced to self-assemble into hydrogels. chemrxiv.org In one method, a photoinitiator triggers a reaction on the norbornene group that increases its hydrophobicity, driving the self-assembly of the polymer chains into a non-covalent hydrogel network. chemrxiv.org

These self-assembled systems have applications in areas from drug delivery, where they can form nano-sized carriers, to tissue engineering, where they can create scaffolds that mimic the extracellular matrix. d-nb.infochemrxiv.org The combination of a robust, polymerizable norbornene core derived from this compound with carefully chosen functional groups provides a versatile platform for designing the next generation of smart and structured materials.

Advanced Characterization and Spectroscopic Methodologies in Exo 5 Norbornene 2 Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of exo-5-norbornene-2-methanol and its reaction products. Both ¹H and ¹³C NMR are routinely employed to confirm the molecular structure and to distinguish between exo and endo isomers. scirp.orgscirp.org

The ratio of exo to endo isomers can be determined by comparing the peak intensities of specific protons in the ¹H NMR spectrum. scirp.orgscirp.org For instance, in the ¹H NMR spectrum of a mixture of methyl 5-norbornene-2-carboxylate isomers, the signals corresponding to the protons of each isomer can be integrated to calculate their relative abundance. scirp.org Similarly, for polymers derived from norbornene monomers, NMR provides insights into the polymer's microstructure, such as the cis/trans content of the double bonds in the polymer backbone. mdpi.com

In mechanistic studies, time-dependent NMR has been used to follow the progress of reactions involving norbornene derivatives. sorbonne-universite.fr This allows for the observation of intermediates and the determination of reaction kinetics, providing a deeper understanding of the reaction pathways. sorbonne-universite.fr

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Description | Reference |

|---|---|---|---|

| Exo-5-norbornene-2-carboxylic acid | DMSO-d6 | 1.13 - 1.17 (m, 2H), 1.28 - 1.29 (d, 1H) | rsc.org |

| Methyl 5-norbornene-2-carboxylate (endo/exo mixture) | CDCl₃ | Endo/exo ratio of 82/18 determined from peak intensities. | scirp.org |

| Isopalmitic acid norbornenyl ester | CDCl₃ | Disappearance of the acidic proton and downfield shift of methylene (B1212753) protons neighboring the ester functionality observed upon esterification. | rsc.org |

| NBE-PCL Macromonomer | CDCl₃ | 6.14–5.94 (2H, olefinic protons on the norbornene ring), 2.83 (m, CH on the norbornene ring), 2.68 (m, CH on the norbornene ring), 0.56 (CH₂ on the norbornene ring) | mdpi.com |

Mass Spectrometry Techniques in Mechanistic and Kinetic Studies (e.g., DART-HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and its derivatives, as well as for studying fragmentation patterns to elucidate molecular structures. High-resolution mass spectrometry (HRMS), often coupled with gentle ionization techniques like Direct Analysis in Real Time (DART), provides highly accurate mass measurements, which are crucial for confirming elemental compositions.

In mechanistic studies, MS techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) have been employed to identify reaction intermediates. sorbonne-universite.fr For example, ESI-MS analysis has provided evidence for the formation of metal complexes with the carbonyl group of certain norbornene derivatives during metathesis reactions. sorbonne-universite.fr The study of fragmentation mechanisms of related norborneol isomers helps in understanding the mass spectral behavior of these bicyclic alcohols. researchgate.net

Kinetic studies can also benefit from mass spectrometry. For instance, isotope mass spectrometry has been used to determine kinetic isotope effects in the ring-opening metathesis polymerization (ROMP) of norbornene monomers, which helps in identifying the rate-determining step of the reaction. nsf.gov

Table 2: Application of Mass Spectrometry in Norbornene Research

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| ESI-MS | Mechanistic study of metathesis of endo-norbornene derivatives | Provided evidence for the formation of a metal complex with the substrate's carbonyl group. | sorbonne-universite.fr |

| Isotope Mass Spectrometry | Kinetic isotope effect studies in ROMP | Determined a ¹²C/¹³C KIE greater than 1 for the olefinic carbon, indicating metallacyclobutane formation is the rate-determining step. | nsf.gov |

| High-Resolution Mass Spectrometry | Characterization of norbornene-ethylene copolymers | Used for the analysis of organopalladium(II) complexes and resulting copolymers. | researchgate.netsemanticscholar.org |

| DIP Mass Spectrum | Characterization of purified isopalmitic acid norbornenyl ester | Confirmed the molecular structure of the synthesized ester. | rsc.org |

Chromatographic Separations and Purity Assessment Methodologies (e.g., HPLC, GPC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its polymeric derivatives. High-Performance Liquid Chromatography (HPLC) is particularly useful for separating exo and endo isomers. scirp.orgscirp.org For example, using a C18 column with a water/methanol (B129727) eluent, the exo and endo isomers of 5-norbornene-2-carboxylic acid can be separated with distinct retention times. scirp.orgscirp.orgsmolecule.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers derived from this compound. rsc.orgmdpi.commdpi.com This information is critical for understanding how polymerization conditions affect the resulting polymer properties. GPC is routinely used to characterize polymers from both ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. mdpi.comnih.gov

Table 3: Chromatographic Methods for this compound and its Polymers

| Technique | Application | Typical Conditions | Reference |

|---|---|---|---|

| HPLC | Separation of exo and endo isomers of 5-norbornene-2-carboxylic acid | Column: SC PEGASIL ODS-2352; Eluent: water/methanol = 4/6; Detector: UV (224 nm) | scirp.orgscirp.org |

| GPC/SEC | Determination of molecular weight (Mw, Mn) and PDI of polymers | Eluent: THF; Standards: Polystyrene | mdpi.commdpi.com |

| Gas Chromatography (GC) | Monitoring reaction conversion | Used to determine the conversion of monomers during ROMCP by analyzing aliquots taken at different time points. | rsc.org |

Thermal Analysis Techniques (TGA, DSC) for Polymer Characterization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for characterizing the thermal properties of polymers derived from this compound.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. mdpi.comrsc.orgnih.gov DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg). mdpi.commdpi.comrsc.orgnih.gov The Tg is a critical property that defines the transition from a glassy to a rubbery state and is highly dependent on the polymer's structure. nih.gov For instance, polymers of norbornene derivatives can exhibit a wide range of Tg values, from rubbery to glassy states, depending on the substituents. nih.gov

Table 4: Thermal Properties of Polymers Derived from Norbornene Monomers

| Polymer | TGA Findings | DSC Findings | Reference |

|---|---|---|---|

| PolyNBi (from exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol) | Good thermal stability, 5% mass loss above 300°C in both argon and air. | Amorphous and glassy with a high Tg of 161°C. | mdpi.comresearchgate.net |

| Poly(endo-MNBL) | - | - | rsc.org |

| H-poly(endo-MNBL) | - | - | rsc.org |

| Chiral polymers from renewable norbornenes | High thermal stability. | Glass transition temperatures ranging from -30°C to +139°C. | nih.gov |

| Polymers from organosilicon derivatives of 5-norbornene-2-methanol (B8022476) | High thermal stability (up to 260°C). | Glass transition temperatures in the range of 153–286°C. | researchgate.net |

X-ray Diffraction (WAXD) for Solid-State Structural Analysis

Wide-Angle X-ray Diffraction (WAXD) is a key technique for investigating the solid-state structure of polymers synthesized from this compound. WAXD patterns reveal whether a polymer is amorphous, semi-crystalline, or crystalline. mdpi.comnih.gov

Amorphous polymers, which lack long-range order, typically show broad halos in their WAXD patterns. mdpi.commdpi.com In contrast, semi-crystalline polymers exhibit sharp diffraction peaks superimposed on a broad amorphous halo. mdpi.com The degree of crystallinity can be estimated from the relative areas of the crystalline peaks and the amorphous halo. acs.org The WAXD patterns of polynorbornene derivatives can be influenced by factors such as the nature of the substituent groups and the tacticity of the polymer chain. mdpi.comnih.govacs.org For example, some polynorbornenes with bulky side groups have been shown to be amorphous. mdpi.com

Table 5: WAXD Analysis of Polynorbornene Derivatives

| Polymer | WAXD Findings | Interpretation | Reference |

|---|---|---|---|

| PolyNBi | Two broad peaks. | Amorphous polymer. | mdpi.com |

| Ethene-Norbornene Copolymer | Broad halo. | Amorphous with low stereoregularity. | mdpi.com |

| Polymers from 5-bromoalkylnorbornenes | One or three broad peaks depending on the linker length. | Amorphous nature. More ordered packing with longer linkers. | nih.gov |

| Hydrogenated poly(norbornene)s | Varies with tacticity. | Syndiotactic, isotactic, and atactic forms show different crystal lattice structures. | acs.org |

UV-Vis Spectroscopy for Kinetic and Mechanistic Studies

UV-Vis spectroscopy is a valuable tool for kinetic and mechanistic investigations of reactions involving this compound, particularly polymerization reactions. The technique measures the absorption of ultraviolet and visible light by a sample, which can be correlated to the concentration of specific species.

In kinetic studies of polymerization, the disappearance of a monomer or the appearance of a polymer can be monitored over time by observing changes in the UV-Vis spectrum. nih.govrsc.org For example, in the inverse electron demand Diels-Alder (iEDDA) reaction of norbornenes, the decay of a colored tetrazine reactant can be followed spectrophotometrically to determine reaction rates. nih.gov Furthermore, by incorporating a UV-active functional group, such as a coumarin (B35378) moiety, into a norbornene monomer, the incorporation of that monomer into a growing polymer chain can be quantified using UV-Vis spectroscopy. rsc.org This allows for a detailed analysis of copolymerization kinetics. rsc.org

Table 6: Applications of UV-Vis Spectroscopy in Norbornene Chemistry

| Study | Monitored Species | Key Information Obtained | Reference |

|---|---|---|---|

| iEDDA reaction of norbornenes | 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Pseudo-first-order reaction rate constants. | nih.gov |

| ROMP of coumarin-functionalized norbornene | Coumarin-functionalized monomer | Average number of functional monomers incorporated per polymer chain over time. | rsc.org |

| Nitroxide-Mediated Polymerization | NLAM/X copolymers | Absorption properties of the resulting copolymers. | mdpi.com |

| Initiation kinetics of Ru catalysts | Ruthenium catalysts | Initiation rates of various second-generation ruthenium olefin metathesis catalysts. | researchgate.net |

Theoretical and Computational Studies of Exo 5 Norbornene 2 Methanol

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to determine the optimized molecular geometry and electronic structure of exo-5-norbornene-2-methanol. These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule.

One such study provides the Cartesian coordinates for the optimized structure of this compound, which serves as a fundamental basis for understanding its three-dimensional shape. rsc.org The calculations also yield thermodynamic data, such as Gibbs free energies, which are crucial for predicting the spontaneity of reactions involving this compound. rsc.org The exo configuration is characterized by the hydroxymethyl group being situated on the opposite side of the longer ethano bridge of the bicyclic system, which results in reduced steric hindrance compared to its endo isomer. This structural feature significantly influences its reactivity.

Table 1: Computed Properties of this compound nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 124.088815002 Da |

| Topological Polar Surface Area | 20.2 Ų |

This table contains computed properties from the PubChem database.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, DFT calculations have been particularly insightful in studying its participation in cycloaddition reactions.

A notable example is the inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and a substituted tetrazine. d-nb.info DFT calculations (at the M06-2X/6-311+G(d,p) level of theory) revealed that the Diels-Alder cycloaddition is the rate-determining step, rather than the subsequent expulsion of nitrogen gas. d-nb.info These calculations successfully modeled the reaction mechanism and identified the transition state structures. d-nb.info The intrinsic reaction coordinate (IRC) path was traced to confirm that the calculated transition states connect the reactants and products along the reaction pathway. d-nb.info

Prediction of Regioselectivity and Stereoselectivity in Reactions

Theoretical calculations are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. For norbornene derivatives, the stereochemistry of the substituent plays a critical role in determining the outcome of a reaction.